![molecular formula C18H36N4 B15242674 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5(2,6)-Bis(aminomethyl)bicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes two aminomethyl groups attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl groups to primary amines.
Substitution: The aminomethyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, imines, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, which lacks the aminomethyl groups.
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane: A similar compound with different substituents.
2-Ethenylbicyclo[2.2.1]heptane: Another derivative with an ethenyl group.
Uniqueness
2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane is unique due to the presence of two aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other bicyclo[2.2.1]heptane derivatives.
Propiedades
Fórmula molecular |
C18H36N4 |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine;[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/2C9H18N2/c10-4-8-2-6-1-7(8)3-9(6)5-11;10-4-7-1-6-2-8(5-11)9(7)3-6/h2*6-9H,1-5,10-11H2 |
Clave InChI |
DPNYVVLIXCRDQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C(C2)C1CN)CN.C1C2CC(C1CC2CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)
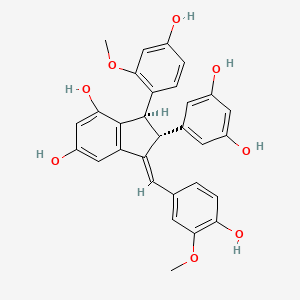

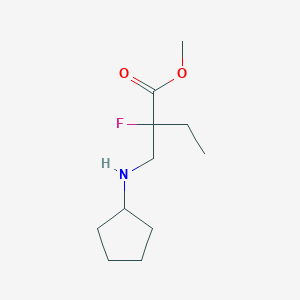
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
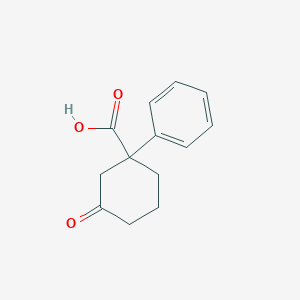
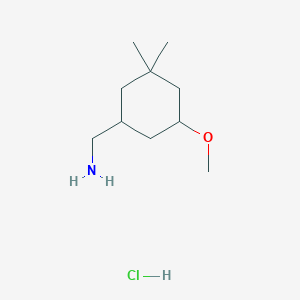
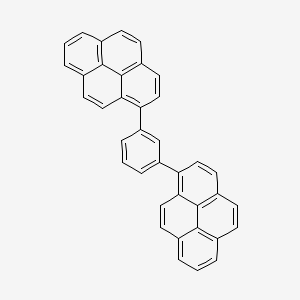

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
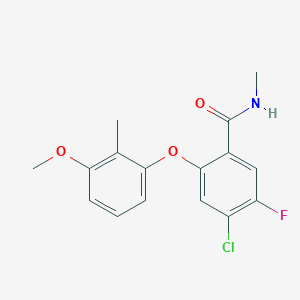
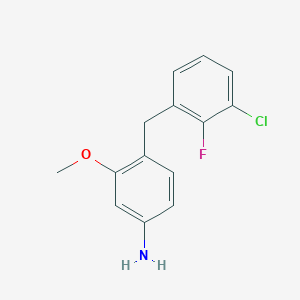
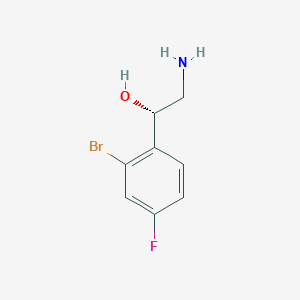
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
